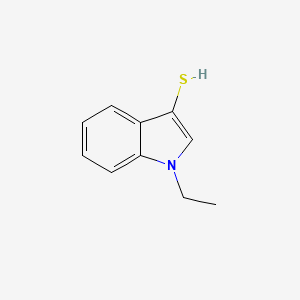

1-Ethyl-1H-indole-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-3-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-11-7-10(12)8-5-3-4-6-9(8)11/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJGSYKIRQMBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990654 | |

| Record name | 1-Ethyl-1H-indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70447-24-4 | |

| Record name | 1H-Indole-3-thiol, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070447244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1H-indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1 Ethyl 1h Indole 3 Thiol Formation and Reactivity

Proposed Reaction Mechanisms for C3-Sulfenylation of 1H-Indoles

The functionalization of the indole (B1671886) core at the C3 position is a cornerstone of heterocyclic chemistry, owing to the prevalence of this motif in bioactive molecules. nitw.ac.in The C3-sulfenylation of indoles, a key method for forming carbon-sulfur bonds, can proceed through various mechanistic pathways, often dictated by the choice of catalyst, solvent, and sulfenylating agent. researchgate.netelsevierpure.com Modern methods have increasingly focused on transition-metal-free conditions to enhance the sustainability and cost-effectiveness of these transformations. nitw.ac.inresearchgate.net

Catalytic systems utilizing iodine in various forms are common. For instance, an iodophor-catalyzed approach using sulfonyl hydrazides as the sulfur source has been developed, which proceeds in an aqueous phase and demonstrates high tolerance for diverse functional groups. nih.govrsc.org Another strategy employs a combination of iodine and triphenylphosphine (PPh₃) to mediate the reaction between indoles and sodium sulfinates. elsevierpure.comrsc.org Additionally, simple inorganic salts like potassium iodate (KIO₃) have been shown to effectively catalyze C-H sulfenylation in a DMSO/H₂O medium without the need for transition metals. researchgate.net

Visible-light-promoted methods have also emerged as powerful, metal-free alternatives. These reactions can be enhanced by promoters like graphene oxide or can proceed via the formation of electron donor-acceptor (EDA) complexes, particularly in "on-water" conditions that significantly accelerate reaction rates. rsc.orgnih.gov

Role of Indole Tautomerism and Reactivity

The indole ring system exists predominantly in its 1H-indole tautomeric form. However, its reactivity, particularly at the C3 position, is best understood by considering its electronic structure and the potential involvement of its less stable tautomer, 3H-indole (or indolenine). The pyrrole (B145914) moiety of the indole ring imparts a high electron density to the heterocyclic part of the molecule, making it behave like an enamine. The C3 position is the most nucleophilic site, rendering it highly susceptible to electrophilic attack.

Upon reaction with an electrophile (E⁺), the indole attacks at C3 to form a resonance-stabilized cationic intermediate, often referred to as a σ-complex or indoleninium ion. This intermediate then loses a proton from the C3 position to restore the aromaticity of the indole ring, resulting in the substituted product.

While the 1H-indole is the reacting species in electrophilic substitution, the concept of tautomerism is crucial. The initial attack at C3 temporarily disrupts the aromatic system, forming an indolenine-like intermediate. The ease with which this intermediate can be formed and subsequently rearomatize by losing a proton is central to the high reactivity of the C3 position.

Examination of Reactive Intermediates (e.g., Thiyl Radicals, EDA Complexes)

Mechanistic pathways for C3-sulfenylation often involve highly reactive intermediates that dictate the course of the reaction.

Thiyl Radicals : Sulfur-centered radicals, known as thiyl radicals (RS•), are versatile intermediates in organic synthesis. nih.gov They can be generated through various methods, including homolytic cleavage of S-H or S-S bonds under thermal or photolytic conditions, or through single-electron transfer (SET) redox processes. nih.gov In the context of indole sulfenylation, a thiyl radical can add to the electron-rich C2-C3 double bond of the indole ring. This addition is followed by a hydrogen atom transfer (HAT) from a suitable donor (like another thiol molecule) to the resulting radical intermediate at C2, yielding the C3-sulfenylated product and regenerating a thiyl radical to propagate a chain reaction. rsc.org

Electron Donor-Acceptor (EDA) Complexes : In photochemically-induced reactions, an electron donor-acceptor (EDA) complex can form between the electron-rich indole (donor) and an electron-deficient sulfenylating agent (acceptor). researchgate.net Visible light irradiation of this EDA complex can facilitate a single-electron transfer (SET), generating a radical ion pair. rsc.orgbeilstein-journals.org For example, the complex between an indole and a thiol can, upon photoexcitation, generate a thiyl radical and an indole radical cation. rsc.org This initiation step can trigger a radical chain reaction leading to the final 3-sulfenylindole product. rsc.org This mechanism is particularly relevant for metal-free, visible-light-mediated reactions, which are often accelerated in aqueous media. rsc.org

| Intermediate | Generation Method | Role in C3-Sulfenylation |

| Thiyl Radical (RS•) | Photolysis, Radiolysis, Radical Initiators, SET | Adds to the C2-C3 double bond of indole, initiating a radical chain reaction. rsc.orgnih.gov |

| EDA Complex | Interaction between electron-rich indole and an electron-poor sulfur reagent. | Absorbs visible light, leading to single-electron transfer (SET) and formation of radical intermediates. rsc.orgbeilstein-journals.org |

| Indoleninium Ion | Electrophilic attack at the C3 position of the indole ring. | Acts as a cationic intermediate that rearomatizes via deprotonation to yield the final product. |

Acid-Catalyzed and Base-Catalyzed Mechanistic Pathways

The C3-sulfenylation of indoles can be significantly influenced by the presence of acids or bases, which can alter the reactivity of both the indole and the sulfur-containing reagent.

Acid-Catalyzed Pathways : In an acidic medium, the sulfenylating agent can be activated by protonation, making it a more potent electrophile. The reaction then proceeds via a standard electrophilic aromatic substitution mechanism. However, the indole nucleus itself can be protonated. While protonation at the nitrogen atom is possible, protonation at the C3 position is kinetically favored, forming an indoleninium ion. This process is generally reversible and can sequester the indole, potentially slowing the reaction if the indole is the intended nucleophile. Careful control of acidity is therefore crucial.

Base-Catalyzed Pathways : Bases can facilitate sulfenylation through several mechanisms. A strong base can deprotonate the N-H of the indole ring to form an indolyl anion. This anion is a significantly stronger nucleophile than the neutral indole, accelerating reactions with electrophilic sulfur reagents. Alternatively, a base can deprotonate a thiol (RSH) to form a highly nucleophilic thiolate anion (RS⁻). usm.edu This thiolate can then participate in nucleophilic substitution reactions or be oxidized to a disulfide or a thiyl radical, depending on the reaction conditions. rsc.org In some cases, hindered non-nucleophilic bases are used to trap protons generated during the reaction without interfering with electrophilic intermediates. ed.ac.uk For instance, the use of different amine bases has been shown to have a significant effect on the outcome of sulfenylation reactions, with some bases promoting high yields while others can quench reactivity entirely. ed.ac.uk

Kinetic and Thermodynamic Aspects of Indole-Thiol Synthesis and Transformations

The feasibility and rate of indole-thiol synthesis are governed by kinetic and thermodynamic principles. While specific experimental data for 1-Ethyl-1H-indole-3-thiol is not extensively documented, general principles from related systems provide valuable insight.

Kinetics : The rate of C3-sulfenylation is dependent on the nucleophilicity of the indole, the electrophilicity of the sulfenylating agent, and the reaction conditions (temperature, solvent, catalyst). Electron-donating groups on the indole ring generally increase the reaction rate by enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. The choice of mechanism also plays a critical role; radical chain reactions initiated by light can be extremely fast, with quantum yields indicating high efficiency. rsc.org Kinetic studies of the reaction between a gramine derivative (a 3-indolylmethyl compound) and sodium toluene-p-thiolate showed the reaction is first order in both reactants, consistent with a bimolecular process. rsc.org

Thermodynamics : The formation of a C-S bond at the C3 position of indole is generally a thermodynamically favorable process. The reaction involves the cleavage of a relatively weaker bond (e.g., S-S, S-Cl, or S-H) and the formation of a more stable C-S bond, coupled with the retention of the aromatic indole core. Density functional theory (DFT) calculations on related systems, such as the reversible addition of thiols to Michael acceptors, show that the stability of intermediates and products is highly sensitive to the electronic environment. nih.gov For indole sulfenylation, the high stability of the aromatic indole ring provides a strong thermodynamic driving force for the final deprotonation or hydrogen abstraction step that restores aromaticity. Studies on the Diels-Alder dimerization of 3-vinylindole derivatives have also employed kinetic and thermodynamic analysis to understand reaction profiles, confirming that such approaches are valuable for indole systems. researchgate.net

| Parameter | Influencing Factors | General Outcome for C3-Sulfenylation |

| Reaction Rate (Kinetics) | Indole nucleophilicity, reagent electrophilicity, temperature, catalyst, mechanism (radical vs. ionic). | Generally fast due to the high nucleophilicity of the indole C3 position. Radical pathways can be exceptionally rapid. rsc.org |

| Reaction Favorability (Thermodynamics) | Bond energies (C-S vs. S-X), stability of the aromatic indole system. | Highly favorable due to the formation of a stable C-S bond and the restoration of indole aromaticity. nih.gov |

Understanding Intramolecular and Intermolecular Reaction Pathways in Indole-Thiol Systems

The formation of indole-thiol systems can occur through either intermolecular or intramolecular pathways, leading to structurally distinct products.

Intermolecular Reactions : This is the most direct route to compounds like this compound, where two separate molecules—1-ethylindole and a sulfenylating agent—react with each other. The majority of synthetic methods for preparing 3-sulfenylindoles fall into this category. nih.gov These reactions benefit from the direct combination of readily available starting materials. Palladium-catalyzed cross-coupling reactions, for example, are powerful intermolecular methods for forming C-N and C-C bonds in indole synthesis, and similar principles can be applied to C-S bond formation. mdpi.com

Intramolecular Reactions : These pathways involve a single molecule that contains both an indole moiety and a thiol or a precursor group. The reaction, typically a cyclization, forms a new ring fused to the indole core. The thiol-ene reaction, for example, can be conducted in an intramolecular fashion where a thiyl radical generated on a side chain adds to a double bond within the same molecule to form sulfur-containing heterocycles. mdpi.com The regioselectivity of such cyclizations is often governed by factors like the length of the tether connecting the reacting groups and the stability of the resulting ring system. While intermolecular reactions are used to synthesize this compound itself, understanding intramolecular variants is key to developing syntheses for more complex, polycyclic indole alkaloids and related therapeutic agents. mdpi.comnih.gov

Spectroscopic and Advanced Analytical Characterization of 1 Ethyl 1h Indole 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1-Ethyl-1H-indole-3-thiol is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group and the indole (B1671886) core. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a pattern characteristic of an ethyl substituent. The chemical shifts of these protons will be influenced by the neighboring nitrogen atom.

The protons on the indole ring are expected to resonate in the aromatic region of the spectrum. The presence of the thiol group at the C3 position will influence the chemical shifts of the adjacent protons. For comparison, the ¹H NMR data for the structurally similar compound, 1-ethyl-1H-indole-3-carbaldehyde, shows signals in the aromatic region that can be used to predict the approximate chemical shifts for the indole protons of the target molecule. rsc.org The thiol proton (S-H) is expected to appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.4-1.6 | Triplet |

| Ethyl -CH₂- | ~4.1-4.3 | Quartet |

| Indole H2 | ~7.2-7.4 | Singlet |

| Indole H4-H7 | ~7.0-7.8 | Multiplets |

This data is predictive and based on the analysis of related indole derivatives.

The ¹³C NMR spectrum of this compound will provide a map of the carbon skeleton. The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the ethyl group will appear in the aliphatic region, while the eight carbons of the indole ring will be in the aromatic region.

The chemical shift of the C3 carbon will be significantly influenced by the attached thiol group. In comparison to 1-ethyl-1H-indole-3-carbaldehyde, where the C3 carbon is part of a carbonyl group and thus deshielded, the C3 carbon in this compound is expected to be more shielded. rsc.org The other indole carbons will have chemical shifts characteristic of the indole ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | ~15-17 |

| Ethyl -CH₂- | ~40-42 |

| Indole C2 | ~125-128 |

| Indole C3 | ~110-115 |

| Indole C3a | ~128-130 |

| Indole C4 | ~120-122 |

| Indole C5 | ~121-123 |

| Indole C6 | ~120-122 |

| Indole C7 | ~110-112 |

This data is predictive and based on the analysis of related indole derivatives.

While no specific 2D NMR studies on this compound were found, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and identifying adjacent protons on the indole ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive assignments for the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₁₁NS), the expected monoisotopic mass is approximately 177.06 g/mol . uni.lu

The mass spectrum would show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern is likely to involve the loss of the ethyl group, leading to a significant fragment ion. Other characteristic fragments would arise from the cleavage of the indole ring. The high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.06850 |

| [M+Na]⁺ | 200.05044 |

This data is based on predicted values from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

A weak to medium absorption band for the S-H stretching vibration is anticipated in the region of 2550-2600 cm⁻¹. The N-H stretching vibration of the indole ring, if it were not substituted, would appear around 3400 cm⁻¹; however, in this N-ethylated compound, this band will be absent. researchgate.net The spectrum will also show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching vibrations for the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| S-H Stretch | 2550 - 2600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

This data is predictive and based on typical IR frequencies for the respective functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements in a compound, which is used to confirm the empirical and molecular formula. For this compound with the molecular formula C₁₀H₁₁NS, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 67.75 |

| Hydrogen (H) | 6.25 |

| Nitrogen (N) | 7.90 |

Experimental elemental analysis results should closely match these theoretical values to verify the purity and composition of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a detailed picture of the molecular conformation and the packing of molecules within a crystal lattice. While the crystal structure of this compound itself is not extensively documented in publicly available literature, analysis of its derivatives offers significant insights into the structural behavior of the 1-ethyl-1H-indole core.

Detailed crystallographic studies on derivatives of 1-Ethyl-1H-indole reveal key structural features and intermolecular interactions that govern their solid-state architecture. For instance, the analysis of compounds incorporating the 1-ethyl-indole moiety provides a foundational understanding of the planarity of the indole ring system and the conformational preferences of the N-ethyl group.

A notable example is the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid , which has been determined by X-ray diffraction. researchgate.net The molecules in the crystal are interconnected through hydrogen bonds, specifically N(2)-H(2)⋯O(1) and O(3)-H(3)⋯O(1), forming a three-dimensional network. researchgate.net This intricate network of hydrogen bonds is a critical factor in the stabilization of the crystal packing.

The crystallographic data for these derivatives are summarized in the interactive tables below, offering a comparative view of their solid-state properties.

Interactive Table 1: Crystallographic Data for 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.9490(12) |

| b (Å) | 11.1010(15) |

| c (Å) | 13.0475(18) |

| V (ų) | 1296.2(3) |

| Z | 4 |

| Dc (g/cm³) | 1.334 |

| R-factor | 0.0306 |

| wR-factor | 0.1445 |

Interactive Table 2: Crystallographic Data for Methyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7927(8) |

| b (Å) | 14.9342(8) |

| c (Å) | 9.0060(5) |

| β (°) | 101.558(6) |

| V (ų) | 1553.93(16) |

| Z | 4 |

| Dc (g/cm³) | 1.510 |

| R-factor | 0.0401 |

| wR-factor | 0.0825 |

Furthermore, the study of other indole derivatives, such as 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde , reveals interesting conformational features. mdpi.com In this case, the asymmetric unit of the crystal contains two independent molecules that exhibit different rotational conformations around the central S-N bond. mdpi.com The dihedral angles between the indole ring system and the benzene (B151609) ring are 79.08(6)° and 72.83(5)° for the two conformers, respectively. mdpi.com The crystal packing is primarily stabilized by π···π stacking interactions between the tolyl ring of one molecule and the six-membered ring of the indole system of a neighboring molecule. mdpi.com

Synthetic Utility and Chemical Transformations of 1 Ethyl 1h Indole 3 Thiol As a Building Block

Derivatization at the Thiol Moiety

The thiol group is the primary site of reactivity in 1-Ethyl-1H-indole-3-thiol, behaving as a soft nucleophile, particularly after deprotonation to the corresponding thiolate. This nucleophilicity allows for straightforward derivatization through reactions like S-alkylation and S-acylation, while its susceptibility to oxidation provides a pathway to other sulfur-containing functional groups.

S-Alkylation of this compound proceeds readily in the presence of a base, which deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion can then displace a leaving group from an alkyl halide or a similar electrophile in a classic nucleophilic substitution reaction to form a thioether. The choice of base and solvent can be tailored to the specific substrate.

Commonly used conditions involve bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. The reaction is generally efficient for primary and secondary alkyl halides.

S-Acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to produce a thioester. These reactions are typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction. Thioesters themselves are valuable synthetic intermediates and can be used as acyl sources in subsequent reactions. nih.gov

| Reaction Type | Electrophile Example | Typical Conditions | Product Class |

|---|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | NaH, THF, 0 °C to rt | 3-(Methylthio)-1-ethyl-1H-indole |

| S-Alkylation | Benzyl Bromide (BnBr) | K₂CO₃, Acetonitrile, reflux | 3-(Benzylthio)-1-ethyl-1H-indole |

| S-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, CH₂Cl₂, 0 °C | S-(1-Ethyl-1H-indol-3-yl) ethanethioate |

| S-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Triethylamine, CH₂Cl₂, rt | S-(1-Ethyl-1H-indol-3-yl) ethanethioate |

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state and can be readily oxidized to form various sulfur-containing functional groups. The product of the oxidation is highly dependent on the strength of the oxidizing agent and the reaction conditions. researchgate.net

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂), atmospheric oxygen (especially in the presence of a base), or dimethyl sulfoxide (B87167) (DMSO), facilitate the coupling of two thiol molecules to form a disulfide. This reaction yields 3,3'-dithiobis(1-ethyl-1H-indole).

Sulfonic Acid Formation: The use of strong oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the complete oxidation of the thiol group to a sulfonic acid, yielding 1-Ethyl-1H-indole-3-sulfonic acid. This transformation is often irreversible and provides a highly water-soluble indole (B1671886) derivative.

The control over the oxidation process is crucial for synthetic applications, as the resulting disulfide or sulfonic acid can be used in further chemical modifications. researchgate.net

Formation of Sulfur-Containing Heterocycles from this compound Derivatives

The strategic functionalization of this compound provides advanced intermediates for the construction of fused and appended sulfur-containing heterocyclic rings, which are prominent scaffolds in medicinal chemistry.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic and adaptable method for forming a thiazole ring. wikipedia.org A common strategy involves the reaction of an α-haloketone with a thioamide. This compound can be converted into the requisite thioamide intermediate, which can then undergo cyclocondensation. Alternatively, S-alkylated derivatives of the thiol can be used. For instance, reacting the S-carboxymethylated thiol derivative with a source of nitrogen and subsequent cyclization can yield a thiazolone. Thiazole and its derivatives are known to possess a wide range of biological activities. nih.govorientjchem.orgresearchgate.net

Thiadiazole Synthesis: 1,3,4-Thiadiazole derivatives are another important class of heterocycles that can be synthesized from thiol precursors. nih.govnih.gov A typical synthetic route involves the conversion of the indole thiol into a thiohydrazide or a related intermediate. For example, reacting the thiol with an acyl hydrazide followed by acid-catalyzed cyclization and dehydration can furnish 2,5-disubstituted 1,3,4-thiadiazoles. These compounds are of significant interest due to their diverse pharmacological properties. ijraset.comekb.egresearchgate.net

| Target Heterocycle | Key Intermediate from Thiol | Typical Co-reactant | General Reaction Type |

|---|---|---|---|

| Thiazole | 1-Ethyl-1H-indole-3-carbothioamide | α-Haloketone (e.g., Chloroacetone) | Hantzsch Synthesis wikipedia.org |

| 1,3,4-Thiadiazole | 1-Ethyl-1H-indole-3-carbohydrazonothioate | Acid Chloride / Anhydride | Cyclocondensation |

| 1,3,4-Thiadiazole | Potassium dithiocarbazate derivative | Hydrazine (B178648) Hydrate (B1144303) | Cyclization dpkmr.edu.in |

The synthesis of more complex, fused heterocyclic systems requires multi-step sequences starting from this compound.

Triazino-Indole Systems: The construction of a triazino[5,6-b]indole core can be achieved by first preparing a 3-thio-substituted 5H- nih.govmdpi.comnih.govtriazino[5,6-b]indole. researchgate.net Subsequent intramolecular cyclization reactions, often induced by electrophiles like bromine or iodine reacting with an appended unsaturated alkyl chain on the sulfur atom, can lead to the formation of fused thiazino[3´,2´:2,3] nih.govmdpi.comnih.govtriazino[5,6-b]indole systems. researchgate.net

Triazole-Thiadiazine Systems: The synthesis of triazolo-thiadiazine heterocycles often begins with the preparation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. jddtonline.info Starting with this compound, a multi-step process involving conversion to an acylhydrazide, cyclization with carbon disulfide to form an oxadiazole-thiol, and subsequent reaction with hydrazine hydrate yields the key 4-amino-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol intermediate. This versatile intermediate can then be condensed with α-haloketones or other bifunctional electrophiles to construct the final 3-(indolyl)-6-aryl-7H- nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govmdpi.comacs.orgthiadiazine ring system. dpkmr.edu.injddtonline.info

Oligomerization and Polymerization Studies Involving Indole and Thiols

The reactivity of the indole nucleus and the thiol group allows for their participation in oligomerization and polymerization reactions, leading to novel materials with potentially interesting electronic or functional properties.

Oligomerization: Research has shown that indole derivatives can undergo oligomerization with the incorporation of thiols. mdpi.comnih.gov In a reaction catalyzed by trifluoroacetic acid, two molecules of an indole derivative can react with one molecule of a thiol. nih.gov This process typically requires the C2 and C3 positions of the indole to be unsubstituted, as the mechanism involves electrophilic attack at the C3 position and subsequent rearrangement. mdpi.comnih.gov While this compound itself would not undergo this specific oligomerization due to the C3-substituent, its precursor, 1-ethyl-1H-indole, could react with a thiol to form such adducts. These reactions highlight a unique pathway for creating complex indole-containing oligomers. mdpi.com The yields of these thiol incorporation products can reach up to 30%. mdpi.com

Polymerization: Thiols are well-known participants in "click chemistry" reactions, particularly thiol-ene polymerization. acs.org This process involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an alkene). A derivative of this compound, functionalized with an alkene group (e.g., an allyl or vinyl group at another position on the indole ring), could serve as a monomer in such a polymerization. This would allow for the incorporation of the indole-thiol moiety into a polymer backbone or as a pendant group. nih.gov Such functional polymers could have applications in materials science, for example, as conducting polymers or functional coatings. nih.govjsta.cl

Exploration in Advanced Chemical Synthesis and Material Science Applications of this compound

The unique structural features of this compound, combining a reactive thiol group with a versatile indole scaffold, position it as a valuable building block in the realms of advanced chemical synthesis and material science. Its potential extends beyond traditional applications into the development of novel chemical architectures and functional organic materials.

Development of Novel Chemical Scaffolds for Diverse Applications

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets. The presence of the N-ethyl group in this compound provides a handle for modifying solubility and steric properties, while the C3-thiol group offers a reactive site for a variety of chemical transformations. This combination allows for the construction of diverse and complex molecular scaffolds.

The thiol group can readily participate in nucleophilic substitution and addition reactions, making it a key functional group for derivatization. For instance, it can be alkylated, arylated, or acylated to introduce a wide array of substituents. Furthermore, the thiol can undergo oxidation to form disulfides, sulfoxides, or sulfonic acids, each offering different chemical properties and potential applications.

One area of exploration is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. The thiol functionality can act as a key nucleophile in such transformations, leading to the rapid assembly of complex heterocyclic systems.

Moreover, the indole-3-thiol core can serve as a template for the synthesis of macrocycles and cages. The strategic placement of reactive groups on the indole ring and the thiol substituent allows for intramolecular cyclization reactions, leading to novel three-dimensional structures with potential applications in host-guest chemistry and catalysis.

A notable synthetic strategy involves the reaction of indole derivatives with thiols, leading to the formation of more complex oligomeric structures. mdpi.comnih.govnih.gov This suggests that this compound could be a precursor for novel polymeric materials with unique electronic or optical properties. The reaction of indole derivatives with thiols can lead to the incorporation of the thiol into a larger molecular framework, opening avenues for new synthetic transformations. mdpi.comnih.govnih.gov

Thiol-mediated cascade reactions have also been reported for the conversion of indoles into other heterocyclic systems, such as quinolines. acs.orgresearchgate.net This highlights the potential of the thiol group to not only act as a simple nucleophile but also to trigger complex reaction sequences, enabling the synthesis of diverse and valuable chemical scaffolds from a single indole precursor.

Table 1: Potential Synthetic Transformations of this compound for Scaffold Development

| Reaction Type | Reagents and Conditions | Potential Products |

| S-Alkylation | Alkyl halides, base | 3-(Alkylthio)-1-ethyl-1H-indoles |

| S-Arylation | Aryl halides, catalyst | 3-(Arylthio)-1-ethyl-1H-indoles |

| Michael Addition | α,β-Unsaturated carbonyls | 3-(Thioether) adducts |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Disulfides, sulfoxides, sulfonic acids |

| Multicomponent Reactions | Aldehydes, isonitriles | Complex heterocyclic scaffolds |

Investigation in Non-Medical Organic Materials and Ligand Design

The application of this compound extends into the field of material science, particularly in the design of non-medical organic materials and ligands for coordination chemistry. The electron-rich indole ring system, coupled with the sulfur atom of the thiol group, imparts interesting electronic and photophysical properties to molecules incorporating this moiety.

In the realm of organic materials, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The indole core is a known chromophore, and modification at the thiol position can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in these devices. The sulfur atom can also enhance intermolecular interactions, which is crucial for charge transport in organic semiconductors.

Furthermore, the thiol group is an excellent anchoring group for binding to metal surfaces, such as gold, silver, and platinum. This property can be exploited to form self-assembled monolayers (SAMs) on these surfaces. Such SAMs can be used to modify the surface properties of materials, for example, to create hydrophobic or biocompatible coatings, or to fabricate molecular electronic devices.

In the context of ligand design, the thiol group and the nitrogen atom of the indole ring can act as coordination sites for metal ions. This allows for the synthesis of a variety of metal complexes with potentially interesting catalytic, magnetic, or optical properties. The N-ethyl group can influence the steric environment around the metal center, thereby tuning the reactivity and selectivity of the resulting catalyst. The ability of sulfur to bridge multiple metal centers also opens up the possibility of creating coordination polymers and metal-organic frameworks (MOFs) with unique structures and functions.

The development of new monomers for polymerization is another promising area. Thiol-ene "click" chemistry, a highly efficient and versatile reaction, could be utilized to incorporate this compound into polymers. beilstein-journals.org This would lead to materials with the inherent properties of the indole-3-thiol unit, such as fluorescence or metal-binding capabilities, which could be useful in sensing, imaging, and environmental remediation applications.

Table 2: Potential Applications in Material Science and Ligand Design

| Application Area | Key Features of this compound | Potential Outcome |

| Organic Electronics | Electron-rich indole core, tunable electronics via thiol modification | Components for OLEDs, OPVs, and OFETs |

| Surface Modification | Thiol group as a surface anchor | Self-assembled monolayers on metal surfaces |

| Coordination Chemistry | N and S donor atoms for metal binding | Novel metal complexes, catalysts, and MOFs |

| Polymer Science | Reactive thiol for polymerization (e.g., thiol-ene) | Functional polymers for sensing and imaging |

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings on 1-Ethyl-1H-indole-3-thiol and its Analogs

Academic research on this compound specifically is limited in publicly available literature. However, extensive research exists on the broader class of indole-thiols and their analogs, which provides significant insights into their chemical properties and potential applications.

The indole (B1671886) scaffold is a crucial component in a vast number of biologically active natural products and synthetic compounds. openmedicinalchemistryjournal.comijpsjournal.com Consequently, the development of novel methods for creating and functionalizing the indole core has been a significant focus of chemical research. openmedicinalchemistryjournal.comijpsjournal.com The introduction of a thiol group at the C-3 position of the indole ring, a region of high electron density, makes it a prime target for electrophilic substitution and further functionalization. nih.govbhu.ac.in

Research on analogous structures, such as various substituted indole-thiols, has revealed their utility as intermediates in organic synthesis and their potential biological activities. For instance, studies on 3-phenylthioindole have highlighted its role as a synthetic intermediary in medicinal chemistry. ijpsjournal.com The reactivity of the thiol group allows for a variety of chemical transformations, including oxidation to disulfides, sulfenic acids, and other sulfur-containing functional groups, as well as acting as a strong nucleophile in substitution reactions. nih.gov

Furthermore, research into the broader family of indole derivatives has led to the discovery of compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. researchgate.net For example, 1-ethyl-1H-indole analogs have been investigated as potential ATX inhibitors, demonstrating the therapeutic relevance of the N-ethylated indole core. nih.gov

The interaction of thiols with aromatic systems, such as the indole nucleus, is another area of academic interest. S–H/π interactions, where the thiol proton interacts with the electron-rich aromatic ring, have been identified as significant determinants of molecular conformation and stability in both small molecules and proteins. nih.gov

Table 1: Summary of Research Areas Concerning Indole-Thiols and Analogs

| Research Area | Key Findings | Relevant Analogs |

| Synthesis & Functionalization | Development of methods for C-3 substitution on the indole ring. nih.govbhu.ac.in | 3-Phenylthioindole, various substituted indoles. ijpsjournal.com |

| Reactivity | Thiol group exhibits strong nucleophilicity and can be oxidized to various sulfur-containing functional groups. nih.gov | Thiophenol, cysteine-containing peptides. nih.govresearchgate.net |

| Biological Activity | Indole derivatives show a wide range of therapeutic potential. researchgate.net | 1-Ethyl-1H-indole analogs as ATX inhibitors. nih.gov |

| Structural Chemistry | S–H/π interactions contribute to molecular stability. nih.gov | Thiolphenylalanine derivatives. nih.gov |

Identification of Unexplored Avenues in the Synthesis and Reactivity of Indole-Thiols

While significant progress has been made in indole chemistry, several avenues regarding the synthesis and reactivity of indole-thiols, including this compound, remain underexplored.

Synthesis:

Direct and Regioselective Thiolation: The development of more efficient and highly regioselective methods for the direct introduction of a thiol group at the C-3 position of N-substituted indoles is an ongoing challenge. While various methods for functionalizing indoles exist, direct thiolation often requires harsh conditions or multi-step procedures. nih.gov Green chemistry approaches, utilizing environmentally benign catalysts and solvents, are particularly underexplored for the synthesis of indole-thiols. openmedicinalchemistryjournal.comresearchgate.net

Asymmetric Synthesis: The synthesis of chiral indole-thiols, where the thiol group is part of a stereocenter, is a largely unexplored area. Such compounds could have interesting applications in asymmetric catalysis and medicinal chemistry.

Diversity-Oriented Synthesis: There is a need for the development of synthetic routes that allow for the rapid generation of diverse libraries of indole-thiol analogs with various substitution patterns on both the indole ring and the thiol group.

Reactivity:

Catalytic Applications: The potential of indole-thiols and their derivatives as ligands for transition metal catalysts is an area that warrants further investigation. The sulfur atom could coordinate to metal centers, potentially leading to novel catalytic activities.

Thiol-Ene and Thiol-Yne Click Chemistry: The application of indole-thiols in "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, is an emerging area. These reactions offer a highly efficient and atom-economical way to construct complex molecules.

Oxidative Chemistry: A deeper understanding of the controlled oxidation of indole-thiols to form specific sulfur-containing products (e.g., sulfenic acids, sulfinic acids, disulfides) under mild conditions would be valuable. The reactivity of these oxidized species is also an area ripe for exploration.

Reactivity in Biological Systems: The interaction and reactivity of indole-thiols with biological molecules, such as proteins and nucleic acids, is a significant unexplored avenue. This includes understanding their potential as enzyme inhibitors or antioxidants. nih.gov

Outlook for Further Development of Advanced Methodologies and Theoretical Insights in Indole-Thiol Chemistry

The future of indole-thiol chemistry will likely be driven by the development of more sophisticated synthetic methodologies and a deeper theoretical understanding of their reactivity.

Advanced Methodologies:

Flow Chemistry: The use of continuous flow reactors for the synthesis of indole-thiols could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates.

Photoredox Catalysis: Light-mediated synthetic methods could provide novel and milder pathways for the formation and functionalization of indole-thiols, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Biocatalysis: The use of enzymes to catalyze the synthesis of indole-thiols could offer high levels of stereoselectivity and environmental sustainability.

Late-Stage Functionalization: Developing methods for the selective introduction of the thiol group into complex indole-containing molecules at a late stage of the synthesis would be highly valuable for drug discovery and development. news-medical.net

Theoretical Insights:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the reaction mechanisms of indole-thiol synthesis and their subsequent reactions. researchgate.net This can aid in the rational design of new catalysts and reaction conditions.

Predictive Models for Reactivity: The development of computational models that can accurately predict the reactivity of different substituted indole-thiols would accelerate the discovery of new applications for these compounds.

Understanding Non-Covalent Interactions: Further theoretical studies on the nature and strength of S–H/π interactions and other non-covalent interactions involving indole-thiols will enhance our understanding of their conformational preferences and binding to biological targets. nih.gov

Q & A

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.